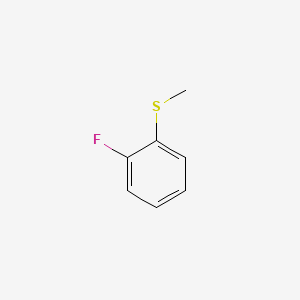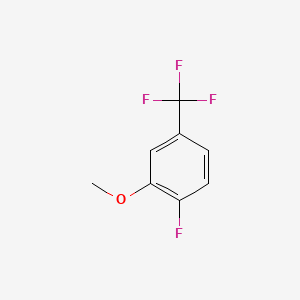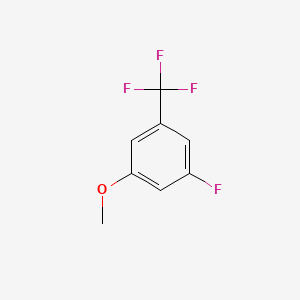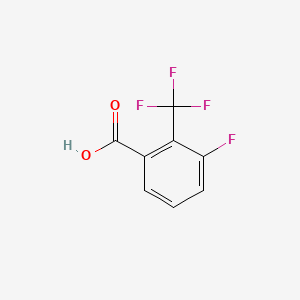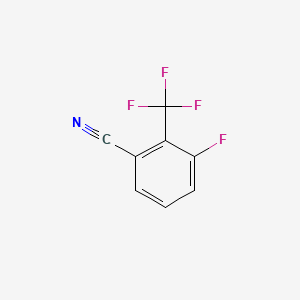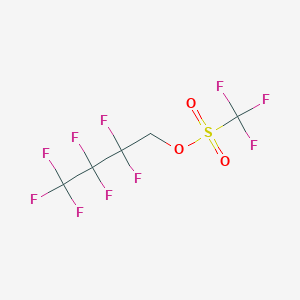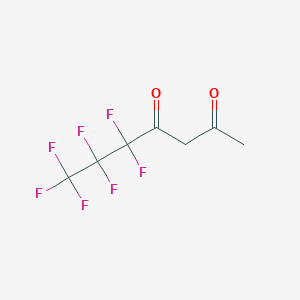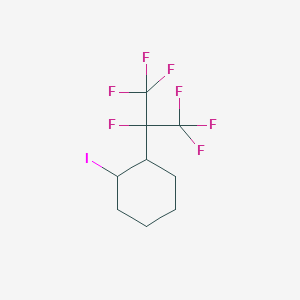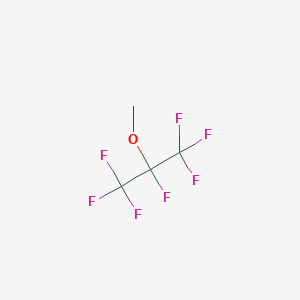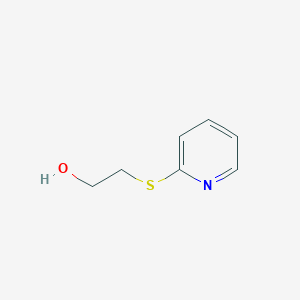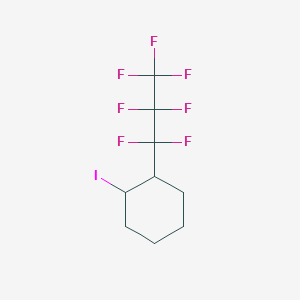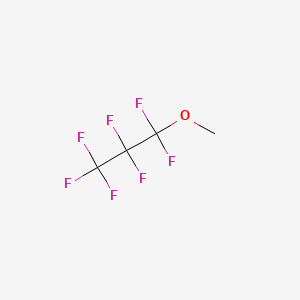
2-(3-苯基硫脲基)丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Phenyl-thioureido)-butyric acid is an organic compound characterized by the presence of a thiourea group attached to a butyric acid backbone. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The phenyl group attached to the thiourea moiety enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for research and industrial applications.
科学研究应用
2-(3-Phenyl-thioureido)-butyric acid has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in Diels-Alder reactions and Michael additions.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form hydrogen bonds with active sites.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenyl-thioureido)-butyric acid typically involves the reaction of an isothiocyanate with an amino acid. One common method includes the following steps:
Starting Materials: Isothiocyanates and amino acids.
Reaction Conditions: The reaction is carried out in a mixture of tetrahydrofuran (THF) and water at room temperature.
Procedure: The isothiocyanate (20 mmol) is added to a solution of the amino acid (20 mmol) in THF and water. Sodium hydroxide (22 mmol) is added to the mixture, and the reaction is stirred for 24 hours. The pH is then adjusted to 2-3 using hydrochloric acid, and the solvents are removed under vacuum.
Industrial Production Methods: Industrial production methods for 2-(3-Phenyl-thioureido)-butyric acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and continuous flow reactors may be used to enhance efficiency.
化学反应分析
Types of Reactions: 2-(3-Phenyl-thioureido)-butyric acid undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
作用机制
The mechanism of action of 2-(3-Phenyl-thioureido)-butyric acid involves its ability to form hydrogen bonds and interact with various molecular targets. The thiourea group can act as a hydrogen bond donor, facilitating interactions with enzymes and other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to its biological effects. The phenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
相似化合物的比较
- 2-(3-Phenyl-thioureido)-acetamide
- 2-(3-Phenyl-thioureido)-cyclopentanecarbonitrile
- 2-(3-Phenyl-thioureido)-ethyl-carbamic acid
Comparison: 2-(3-Phenyl-thioureido)-butyric acid is unique due to its butyric acid backbone, which provides additional functional groups for chemical reactions and interactions. Compared to 2-(3-Phenyl-thioureido)-acetamide, it has a longer carbon chain, which can influence its solubility and reactivity. The cyclopentanecarbonitrile derivative has a cyclic structure, which can affect its steric properties and reactivity. The ethyl-carbamic acid derivative has a different functional group, which can alter its chemical behavior and applications .
属性
IUPAC Name |
2-(phenylcarbamothioylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-2-9(10(14)15)13-11(16)12-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,14,15)(H2,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMNONSSGXKLRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=S)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
